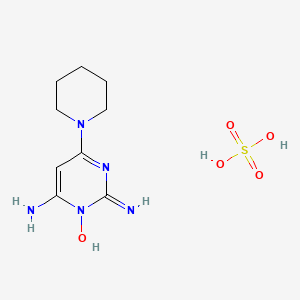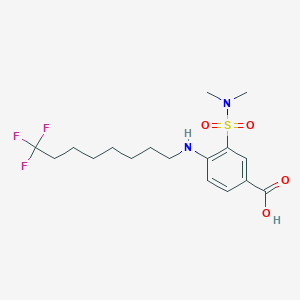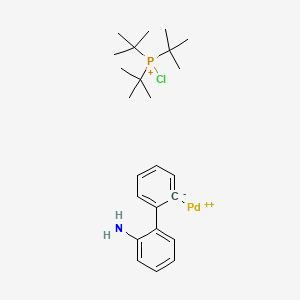
3-(1-Fluoroethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(1-Fluoroethyl)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, where an imine and an alkene undergo photochemical cycloaddition to form the azetidine ring . Another approach involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines can involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and scalability. The use of photochemical reactions and nucleophilic substitutions are common due to their efficiency and relatively straightforward reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Fluoroethyl)azetidine can undergo various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluoroethyl ketones, while reduction can produce various azetidine derivatives .
Applications De Recherche Scientifique
3-(1-Fluoroethyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(1-Fluoroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and fluoroethyl group. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The fluoroethyl group can enhance the compound’s stability and reactivity, influencing its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Comparison: 3-(1-Fluoroethyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it is more reactive due to higher ring strain, making it suitable for applications requiring high reactivity .
Propriétés
Formule moléculaire |
C5H10FN |
|---|---|
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
3-(1-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c1-4(6)5-2-7-3-5/h4-5,7H,2-3H2,1H3 |
Clé InChI |
WRZWJJCBGOYDEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)




![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)

